
Risedronate sodium monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Risedronate sodium monohydrate is a useful research compound. Its molecular formula is C7H12NNaO8P2 and its molecular weight is 323.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Indications
Risedronate sodium monohydrate is FDA-approved for several indications:
- Postmenopausal Osteoporosis : To prevent and treat osteoporosis in postmenopausal women.
- Osteoporosis in Men : To improve BMD and reduce fracture risk.
- Glucocorticoid-Induced Osteoporosis : For patients undergoing glucocorticoid therapy.
- Paget's Disease : To manage this condition characterized by abnormal bone remodeling .
Dosage Forms and Administration
Risedronate is available in various dosing regimens:
Indication | Dosage Form | Frequency |
---|---|---|
Postmenopausal Osteoporosis | 5 mg tablets | Daily |
35 mg tablets | Once a week | |
150 mg tablets | Once a month | |
Osteoporosis in Men | 35 mg tablets | Once a week |
Glucocorticoid-Induced Osteoporosis | 5 mg tablets | Daily |
Paget's Disease | 30 mg tablets | Daily for 2 months |
Case Studies and Clinical Trials
-
Postmenopausal Osteoporosis :
- A multicenter, double-blind study compared risedronate 35 mg weekly with placebo over three years. Results showed a significant reduction in vertebral fractures (by approximately 70%) and non-vertebral fractures compared to placebo .
- Another trial assessed risedronate 150 mg once monthly versus 5 mg daily, demonstrating comparable efficacy in increasing BMD at key skeletal sites .
- Glucocorticoid-Induced Osteoporosis :
- Paget's Disease :
Safety Profile
This compound is generally well-tolerated. Common adverse effects include gastrointestinal symptoms such as nausea, diarrhea, and abdominal pain. Serious adverse events are rare but can include osteonecrosis of the jaw and atypical femoral fractures . The incidence of adverse reactions typically does not differ significantly between different dosing regimens.
Adverse Reactions Reported in Clinical Trials
Adverse Reaction | Incidence (%) |
---|---|
Nausea | 3.1 |
Diarrhea | 3.1 |
Abdominal pain | 2.0 |
Arthralgia | 1.5 |
Myalgia | 1.1 |
Propiedades
Número CAS |
353228-19-0 |
---|---|
Fórmula molecular |
C7H12NNaO8P2 |
Peso molecular |
323.11 g/mol |
Nombre IUPAC |
sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;hydrate |
InChI |
InChI=1S/C7H11NO7P2.Na.H2O/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;1H2/q;+1;/p-1 |
Clave InChI |
KLQNARDFMJRXSF-UHFFFAOYSA-M |
SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.[Na+] |
SMILES canónico |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.[Na+] |
Key on ui other cas no. |
115436-72-1 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.